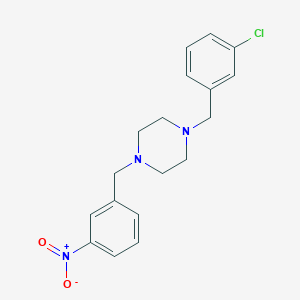
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide, also known as ADA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADA is a synthetic compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide is not yet fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been found to increase the activity of the antioxidant enzyme superoxide dismutase (SOD), which helps to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide in lab experiments is its synthetic nature, which allows for precise control over its purity and concentration. Additionally, this compound has been found to have low toxicity in vitro, making it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using this compound is its limited solubility in water, which may make it more difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide. One area of interest is in the study of its potential as an anticancer agent. Further investigation is needed to determine its efficacy in vivo and to elucidate its mechanism of action. Additionally, this compound may have potential applications in the study of other diseases, such as neurodegenerative disorders, where inflammation and oxidative stress are involved. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Synthesemethoden
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-acetylphenylamine with 2,4-dichlorophenylacrylic acid in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)acrylamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as an anticancer agent. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the study of various diseases that involve inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c1-11(21)13-3-2-4-15(9-13)20-17(22)8-6-12-5-7-14(18)10-16(12)19/h2-10H,1H3,(H,20,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVYTUYRAEIHT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
![2-amino-4-(2-furyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5814730.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)
![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)

![ethyl 2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5814763.png)

![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)